Acide maléamique

Vue d'ensemble

Description

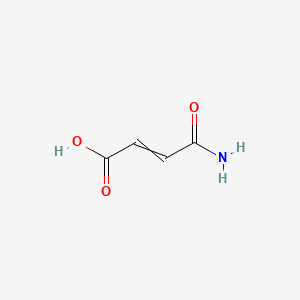

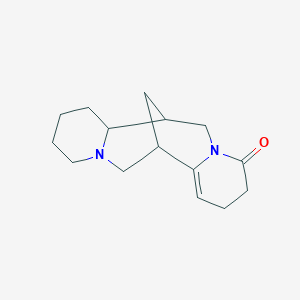

L'acide (Z)-4-amino-4-oxobut-2-énoïque, également connu sous le nom d'acide maleamique, est un métabolite endogène de formule moléculaire C4H5NO3 et d'un poids moléculaire de 115,09 g/mol . Ce composé est caractérisé par son apparence solide, de couleur blanche à blanc cassé et est classé dans les cétones, les aldéhydes et les acides .

Applications De Recherche Scientifique

(Z)-4-Amino-4-oxobut-2-enoic acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Maleamic acid, a derivative of maleimide, is primarily used in the site-selective modification of proteins . It has been found to interact with proteins that contain reactive cysteinyl residues, which are essential for their catalytic activity . This interaction is crucial for the growth and survival of microorganisms, making maleamic acid a potential antimicrobial agent .

Mode of Action

Maleamic acid interacts with its targets through a process known as transamidation . This process involves the reversible formation of amide bonds without any catalysts and under mild conditions . The presence of a carboxylic acid in the β-position allows these compounds to be in equilibrium with their anhydride and amine precursors . This equilibrium provides a pathway for reversible transamidation, leading to thermodynamic distributions of amides at room temperature .

Biochemical Pathways

Maleamic acid derivatives have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Pharmacokinetics

Its molecular weight is 1150874 , which suggests it may have good bioavailability as compounds with a molecular weight less than 500 are generally well-absorbed .

Result of Action

The interaction of maleamic acid with its targets results in significant changes at the molecular and cellular levels. For instance, in lithium-ion batteries, maleamic acid significantly reduces cell impedance by reforming its chemical structure into new nitrogen-based highly ionic diffusion compounds . This leads to an increase in the performance of the lithium-ion battery .

Action Environment

The action of maleamic acid is influenced by the solvent environment. For example, its photophysical properties, such as absorption and fluorescence spectra, vary with the polarity of the solvent . Additionally, maleamic acid derivatives exhibit high stability towards hydrolysis in acidic media , suggesting that the pH of the environment can influence the action and stability of maleamic acid.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide (Z)-4-amino-4-oxobut-2-énoïque implique généralement la réaction de l'anhydride maléique avec de l'ammoniac ou une amine en présence d'un solvant tel que l'acide acétique . La réaction est réalisée à température ambiante pendant 24 heures, ce qui conduit à la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de l'acide (Z)-4-amino-4-oxobut-2-énoïque suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Le composé est ensuite purifié par recristallisation à partir d'un mélange d'alcool isopropylique et d'eau .

Analyse Des Réactions Chimiques

Types de réactions : L'acide (Z)-4-amino-4-oxobut-2-énoïque subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Le groupe amino du composé peut subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courantes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés substitués de l'acide (Z)-4-amino-4-oxobut-2-énoïque .

4. Applications de la recherche scientifique

L'acide (Z)-4-amino-4-oxobut-2-énoïque possède une large gamme d'applications de recherche scientifique:

Industrie : Il est utilisé dans la production de polymères et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide (Z)-4-amino-4-oxobut-2-énoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux enzymes et aux récepteurs, modulant ainsi leur activité . Cette interaction peut entraîner divers effets biochimiques, y compris des changements dans les voies métaboliques et la signalisation cellulaire .

Composés similaires:

- Acide atropique

- Acide acrylique

- Acide maléique

Comparaison : L'acide (Z)-4-amino-4-oxobut-2-énoïque est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un groupe amino et d'un groupe acide carboxylique. Cette double fonctionnalité lui permet de participer à une large gamme de réactions chimiques et d'interactions biologiques, ce qui le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

- Atropic acid

- Acrylic acid

- Maleic acid

Comparison: (Z)-4-Amino-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it distinct from other similar compounds .

Propriétés

IUPAC Name |

4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870612 | |

| Record name | 4-Amino-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of N-(4-Methoxyphenyl)maleamic acid?

A1: The molecular formula of N-(4-Methoxyphenyl)maleamic acid is C11H11NO4. []

Q2: What spectroscopic techniques are commonly used to characterize Maleamic Acid derivatives?

A2: FTIR, UV-Vis, and 1H-NMR spectroscopy are frequently used to confirm the structure of Maleamic Acid derivatives. [, , , , , ] For instance, the disappearance of specific peaks related to the anhydride group and the appearance of new peaks corresponding to the amide bond in the FTIR spectrum can confirm the successful synthesis of poly[ethylene-alt-R-N-(1-phenylethyl)maleamic acid] from poly(ethylene-alt-maleic anhydride) and R-(+)α-phenylethylamine. []

Q3: Can you describe a common synthetic route for Maleamic Acids?

A3: Maleamic acids are often synthesized by reacting maleic anhydride with various amines. [, , , , , , ] The reaction conditions, such as solvent, temperature, and catalyst, can be adjusted to optimize the yield and selectivity of specific isomers. []

Q4: What is a unique characteristic observed in the synthesis of some N-substituted Maleamic Acids?

A4: The presence of specific N-substituents, like benzyloxy or hydroxy groups, can influence the dehydration of N-substituted Maleamic Acids, favoring the formation of isomaleimides over maleimides. []

Q5: How can the ratio of maleimide to isomaleimide formation during Maleamic Acid cyclodehydration be explained?

A5: Computational studies using PM3/AMSOL semiempirical calculations suggest that the ratio of maleimide to isomaleimide formation is dependent on the nature of the amide substituent (alkyl or aryl) and the reaction mechanism. The calculations favor a pathway involving an acyclic amide anion intermediate over a cyclic anion intermediate. []

Q6: What is the role of acetic anhydride in the cyclodehydration of Maleamic Acids?

A6: Computational studies have shown that acetic anhydride acts as a dehydrating agent in the cyclodehydration of Maleamic Acids. It facilitates the formation of a mixed anhydride intermediate, which then undergoes ring closure to form either the maleimide or isomaleimide depending on the substituent on the amide nitrogen. []

Q7: What are some applications of Maleamic Acid derivatives?

A7: Maleamic Acid derivatives have been investigated for several applications, including:

- Ion Exchange: Grafted polymers of polypropylene with Maleamic Acid derivatives have shown potential for removing Cu, Zn, and Cd ions from aqueous solutions. []

- Herbicide Antidotes: N-Phenyl-maleimides, -isomaleimides, and -maleamic acids have been explored as potential herbicide antidotes or safeners due to their ability to interact with tissue thiols. []

- Corrosion Protection: Poly[N-(1,3-thiazo-2yl)]maleamic acid and its nanocomposites with graphene oxide show promise as protective coatings against corrosion on low carbon steel. []

- Antibacterial Agents: The aforementioned poly[N-(1,3-thiazo-2yl)]maleamic acid and its nanocomposites also exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. []

- Bioactive Materials: Poly(N-Imidazolyl maleamic acid), synthesized from imidazole and maleic anhydride, has been investigated for its controlled release properties, potentially useful in drug delivery applications. [, ]

- Thermal Stabilizers: Mixed calcium and zinc salts of N-(3-amino-benzoic acid)terpene-maleamic acid have shown potential as thermal stabilizers for poly(vinyl chloride). []

- Pressure-Sensitive Adhesive Tapes: Copolymers of N-substituted long, straight-chain alkyl maleamic acids with vinyl co-monomers have been patented as release agents in pressure-sensitive adhesive tapes. []

- Orthopedic Applications: Biodegradable amino acid-containing anhydride oligomers, synthesized from methacrylated alaninyl maleamic acid (MAMA) or methacrylated aminocaproyl maleamic acid (MACMA), have been investigated for potential use in orthopedic applications due to their injectable and in situ crosslinkable properties. []

Q8: How does the incorporation of metal oxides affect the properties of Maleamic Acid-based polymers?

A8: Adding metal oxide nanoparticles like CuO and ZnO to Maleamic Acid-based polymers can enhance their anticorrosion properties. This improvement is attributed to the nanoparticles' ability to increase the polymer's barrier properties and provide active corrosion inhibition. []

Q9: What factors influence the performance of N-alkyl Maleamic Acid telomer type surfactants?

A9: Factors like alkyl chain length, the number of alkyl chains, and the presence of calcium ions can influence the cmc, surface tension, foaming ability, and emulsion stability of these surfactants. []

Q10: How does N-ethylmaleimide (NEM) interact with Escherichia coli cells?

A10: NEM induces rapid potassium ion (K+) efflux from E. coli cells by reacting with cytoplasmic glutathione to form N-ethylsuccinimido-S-glutathione (ESG). ESG activates the KefB and KefC glutathione-gated K+ efflux systems. []

Q11: How are N-alkylmaleimides detoxified within E. coli?

A11: E. coli detoxifies N-alkylmaleimides, such as NEM and N-phenylmaleimide (NPM), through a glutathione-dependent process. This involves forming a glutathione adduct with NEM or NPM, followed by hydrolysis of the imide bond, releasing N-substituted maleamic acids, which are not toxic to E. coli. []

Q12: Has any research explored the anti-cancer activity of Maleamic Acid derivatives?

A12: Yes, studies have investigated the potential of combining methoxyphenyl maleamic acid (MPMA), an intermediate in pyrrolidine-nitrogen-mustard synthesis, with 5-fluorouracil (5-FU) for enhanced antitumor activity against sarcoma 180 and Ehrlich ascites carcinoma. []

Q13: What biological activities have been observed for N-alkylmaleamic acids?

A13: While some Maleamic Acid derivatives show potential in various applications, a study found that N-alkylmaleamic acids with ethyl, 2-ethylamine, piperidinyl, phenyl, and phenylhydrazinyl substituents did not exhibit significant cytotoxic, antiviral (against SA-11 rotavirus), antibacterial, or antifungal properties in vitro. []

Q14: How has computational chemistry been used to study maleamic acid derivatives?

A14: Computational studies employing methods like PM3/AMSOL have provided insights into the reaction mechanisms of maleamic acid cyclodehydration, explaining the observed product ratios (maleimide vs. isomaleimide) based on the nature of substituents. [, ]

Q15: What insights have been gained from structure-activity relationship (SAR) studies on maleamic acid derivatives?

A15: SAR studies have shown that the type and position of substituents on the maleamic acid structure significantly influence its reactivity, stability, and biological activity. For example, electron-withdrawing groups on the phenyl ring of N-phenylmaleamic acids can modulate their reactivity towards nucleophiles. [, , ] Additionally, the presence and arrangement of alkyl substituents on the double bond of the maleamic acid moiety influence its tendency to form maleimides or isoimides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

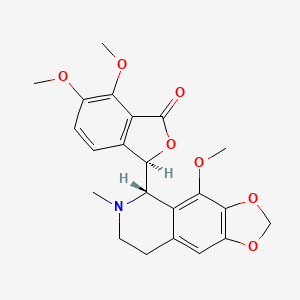

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)